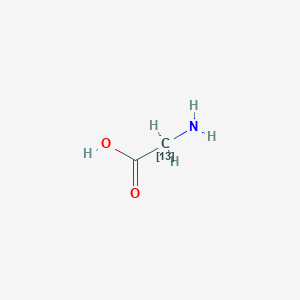

甘氨酸-2-13C

描述

Glycine-13C is intended for use as an internal standard for the quantification of glycine by GC- or LC-MS. Glycine is a conditionally essential amino acid and the major inhibitory neurotransmitter in the spinal cord and brainstem. It is synthesized from threonine, choline, hydroxyproline, and serine via interorgan metabolism between the liver and kidneys. It can also be derived from dietary sources. Glycine is essential to protein synthesis and the conjugation of bile acids and is a precursor in glutathione, purine, heme, and serine synthesis.

Labelled analogue of Glycine, a non-essential amino acid for human development. Glycine is an inhibitory neurotransmitter in spinal cord, allosteric regulator of NMDA receptors.

科学研究应用

森林土壤中的微生物利用

甘氨酸-2-13C 用于研究森林土壤中微生物对甘氨酸的利用。在中国长白山海拔梯度上进行的研究利用了 13C、15N 标记的甘氨酸来调查森林土壤中氮 (N) 的转化和有效性。研究发现,添加甘氨酸可促进总 N 矿化和微生物 N 固定,土壤微生物易于将甘氨酸 N 矿化 .

气候变化对土壤微生物的影响

该化合物有助于理解土壤微生物如何应对气候变化。一项使用 13C-甘氨酸和 FACE CO2 跟踪的研究表明,细菌和真菌对温带荒地的多因素气候变化反应不同。研究强调了革兰氏阳性细菌对甘氨酸的机会利用,表明对未来底物有效性和气候因素变化的反应模式多样化 .

作用机制

Target of Action

Glycine-2-13C, a 13C-labeled form of glycine, primarily targets the N-methyl-D-aspartic acid (NMDA) receptors in the central nervous system . These receptors play a crucial role in neuronal signaling, particularly in synaptic plasticity and memory function.

Mode of Action

Glycine-2-13C acts as an inhibitory neurotransmitter in the central nervous system . It also functions as a co-agonist along with glutamate, facilitating an excitatory potential at the glutaminergic NMDA receptors . This dual role allows Glycine-2-13C to modulate neuronal activity, maintaining a balance between excitation and inhibition.

Biochemical Pathways

The primary biochemical pathway affected by Glycine-2-13C is the glutamatergic pathway . By acting as a co-agonist at NMDA receptors, Glycine-2-13C influences the function of these receptors, which are a type of ionotropic glutamate receptor. The activation of NMDA receptors allows for the influx of calcium ions, leading to various downstream effects such as the activation of signal transduction pathways and gene expression.

Pharmacokinetics

It’s known that stable isotopes of elements like carbon have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration, a similar process, has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The action of Glycine-2-13C at the NMDA receptors leads to an excitatory potential . This can result in various molecular and cellular effects, including the activation of intracellular signaling pathways and changes in gene expression. These effects contribute to the role of NMDA receptors in processes such as synaptic plasticity and memory function.

生化分析

Biochemical Properties

Glycine-2-13C participates in various biochemical reactions, similar to its unlabeled counterpart, glycine. It interacts with enzymes, proteins, and other biomolecules. For instance, it acts as an inhibitory neurotransmitter in the central nervous system and also serves as a co-agonist with glutamate, facilitating an excitatory potential at the glutaminergic N-methyl-D-aspartic acid (NMDA) receptors .

Cellular Effects

Glycine-2-13C influences various types of cells and cellular processes. It plays a crucial role in cell function, impacting cell signaling pathways, gene expression, and cellular metabolism . For example, in the nervous system, glycine-2-13C can modulate neuronal activity by acting as an inhibitory neurotransmitter .

Molecular Mechanism

At the molecular level, Glycine-2-13C exerts its effects through several mechanisms. It can bind to specific receptors, such as NMDA receptors, influencing their activity . Additionally, it may participate in enzyme activation or inhibition, and induce changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of Glycine-2-13C can change over time in laboratory settings. Its stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies

Dosage Effects in Animal Models

In animal models, the effects of Glycine-2-13C can vary with different dosages . For instance, it has been reported to extend the lifespan of certain organisms at specific dosages

Metabolic Pathways

Glycine-2-13C is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can influence metabolic flux or metabolite levels . For example, it participates in the glycine, serine, and threonine metabolism pathway .

Subcellular Localization

The subcellular localization of Glycine-2-13C and its effects on activity or function are also areas of active research. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles . More detailed studies are needed to fully understand these aspects.

属性

IUPAC Name |

2-aminoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5NO2/c3-1-2(4)5/h1,3H2,(H,4,5)/i1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHMQDGOQFOQNFH-OUBTZVSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70455265 | |

| Record name | Glycine-2-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70455265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

76.059 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20220-62-6 | |

| Record name | Glycine-2-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70455265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

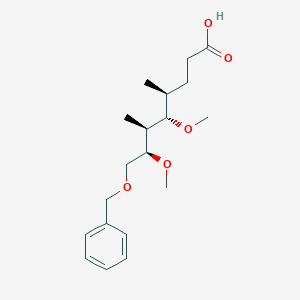

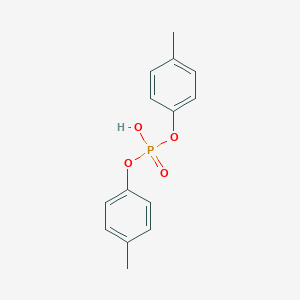

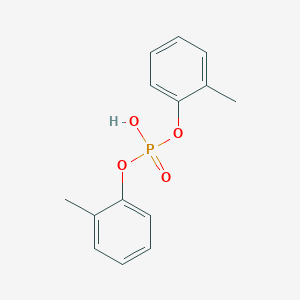

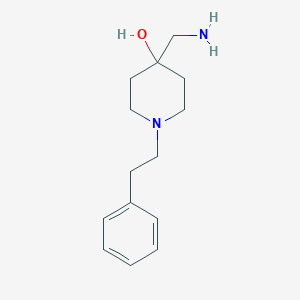

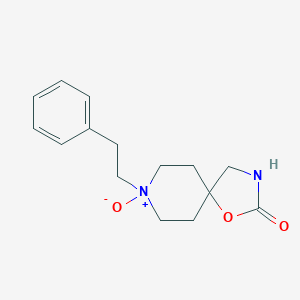

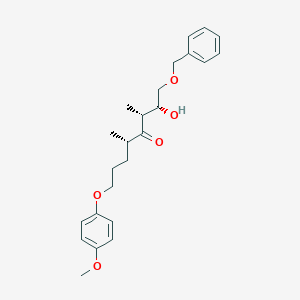

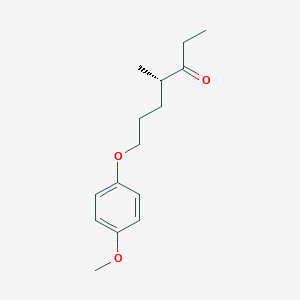

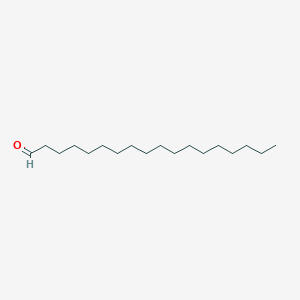

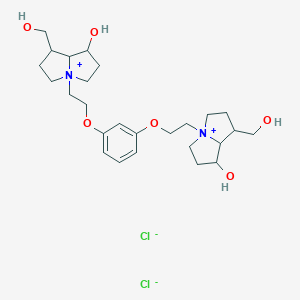

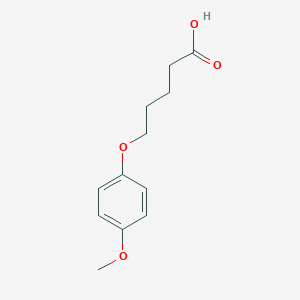

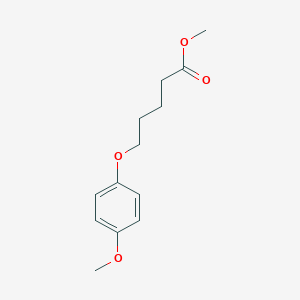

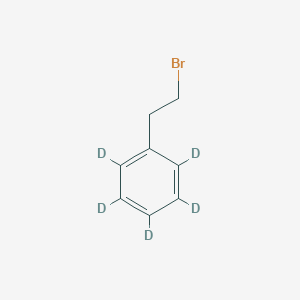

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes Glycine-2-¹³C a valuable tool in studying plant metabolism?

A1: Glycine-2-¹³C serves as a traceable isotopic label, allowing researchers to track the fate of glycine within a plant's metabolic processes. For instance, studies have demonstrated its incorporation into serine, glucose, and sucrose in sunflower leaves, highlighting the activity of the glycolate pathway [].

Q2: How does Glycine-2-¹³C contribute to understanding the structure of melanoidins?

A2: Melanoidins, complex brown pigments formed during food heating, have intricate structures that are challenging to analyze. Research utilizing Glycine-2-¹³C, alongside other techniques like ¹³C and ¹⁵N CP-MAS NMR spectrometry, has provided crucial insights. Studies reveal that glycine is incorporated into melanoidins, primarily forming saturated and aliphatic carbon structures [, ]. Further analysis indicates a significant portion of the incorporated glycine forms a conjugated enamine linkage, contributing to the overall melanoidin structure [].

Q3: Can you elaborate on the specific insights gained from using Glycine-2-¹³C in conjunction with ¹³C NMR in melanoidin research?

A3: When Glucose (1-¹³C) and Glycine-2-¹³C were used to form melanoidins, ¹³C NMR analysis revealed the diverse environments of incorporated carbon atoms. The C1 carbon from glucose was found in aliphatic alkyl methyl groups, saturated, unsaturated, aromatic, and carbonyl groups [, ]. This demonstrates the complex rearrangements and reactions occurring during melanoidin formation.

Q4: Beyond plants, has Glycine-2-¹³C been utilized in understanding metabolic pathways in other organisms?

A4: Yes, research has employed Glycine-2-¹³C to investigate the biosynthesis of vitamin B12 in the anaerobic bacterium Eubacterium limosum []. This study revealed the specific incorporation of Glycine-2-¹³C into the 5,6-dimethylbenzimidazole moiety of vitamin B12, elucidating the biosynthetic origin of this essential vitamin.

Q5: Are there any studies exploring the competition between plants and soil microbes for Glycine-2-¹³C?

A5: Research has investigated the partitioning of Glycine-2-¹³C-¹⁵N between plants and soil microbes. Findings suggest that while soil fauna can influence microbial abundance, they have minimal impact on the uptake of nitrogen derived from Glycine-2-¹³C-¹⁵N by either plants or microbes []. This suggests that microbial mineralization is a key pathway for plant acquisition of nitrogen from this source.

Q6: Do the studies suggest any potential limitations of using Glycine-2-¹³C in metabolic research?

A6: One study observed that while Glycine-2-¹³C-¹⁵N was readily taken up by soil microbes, plants primarily accessed the nitrogen after its mineralization []. This highlights the importance of considering the role of microbial activity when interpreting data from Glycine-2-¹³C labeling experiments.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。